(1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride

Description

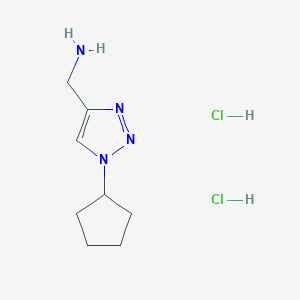

(1-Cyclopentyltriazol-4-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopentyl group at the 1-position and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. butenyl C₄H₇) . Its dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

(1-cyclopentyltriazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;;/h6,8H,1-5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJUBZCQJCLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(N=N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common synthetic route starts with the cycloaddition reaction between an alkyne and an azide to form the triazole ring. The cyclopentyl group is then introduced through a substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines .

Scientific Research Applications

(1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases.

Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Triazole Derivatives

Alkyl Chain Modifications

- [1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride (CAS 1909337-01-4): Structure: Butenyl substituent (C₄H₇) at the 1-position of the triazole. Molecular Formula: C₇H₁₄Cl₂N₄, MW 225.12 g/mol .

- (1-Propyl-1H-1,2,3-triazol-4-yl)methanamine Dihydrochloride: Structure: Propyl substituent (C₃H₇) at the 1-position. Molecular Formula: C₈H₁₄Cl₂N₄, MW 205.62 g/mol .

Cycloalkyl vs. Aromatic Substitutions

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 858009-33-3):

Heterocycle Core Modifications

Imidazole Derivatives

- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride (CAS 1439902-60-9):

- Structure : Imidazole core with a 3-methoxybenzyl group.

- Molecular Formula : C₁₂H₁₅N₃O·HCl, MW 253.73 g/mol .

- Key Difference : The imidazole ring (two nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to triazole’s three nitrons, influencing receptor affinity and metabolic stability.

Pyrazole Derivatives

- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine :

Physicochemical and Functional Comparisons

| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Key Property/Application |

|---|---|---|---|---|

| Target Compound | 1,2,3-Triazole | Cyclopentyl | ~238–240 | High lipophilicity for membrane penetration |

| [1-Butenyl-triazol-4-yl]methanamine | 1,2,3-Triazole | Butenyl | 225.12 | Functionalizable double bond for derivatization |

| [2-(4-Chlorophenyl)-thiazol-4-yl]MA* | Thiazole | 4-Chlorophenyl | 261.17 | Pesticide applications (π-π stacking) |

| [1-(3-Methoxybenzyl)-imidazol-4-yl]MA | Imidazole | 3-Methoxybenzyl | 253.73 | Enhanced hydrogen bonding for receptor interaction |

*MA: Methanamine hydrochloride/dihydrochloride.

Biological Activity

Overview

(1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride is a chemical compound with the molecular formula C8H14N4·2ClH. This compound, a derivative of triazole, has garnered attention in scientific research for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The compound features a triazole ring, which is known for its ability to interact with biological macromolecules. Its structure allows it to form hydrogen bonds and π-π stacking interactions, enhancing its binding affinity to target enzymes.

The biological activity of (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride primarily involves inhibition of specific enzymes. The triazole moiety can bind to active sites on these enzymes, disrupting their function. This mechanism is crucial in the context of drug development, where targeting enzyme activity can lead to therapeutic benefits in various diseases.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Preliminary findings suggest that (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride may inhibit cancer cell proliferation through its action on specific signaling pathways.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against various bacterial strains, suggesting potential as an antibiotic agent. |

| Study 2 | Anticancer Activity | Showed reduced viability of cancer cell lines in vitro, indicating promise for further development as an anticancer drug. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes, highlighting its potential role in metabolic disease management. |

Comparative Analysis

When compared to similar compounds, (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride stands out due to its unique cyclopentyl group, which enhances its specificity and binding affinity. Other similar compounds include:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Triazole derivative | Antifungal properties |

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | Triazole derivative | Anticancer activity |

Future Directions

The ongoing research into (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride suggests several promising avenues:

- Drug Development : Further investigation into its pharmacokinetics and pharmacodynamics could lead to new therapeutic agents.

- Mechanistic Studies : Detailed studies on its interaction with specific enzymes could elucidate its role in various biological pathways.

- Clinical Trials : Initiating clinical trials could validate its efficacy and safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.